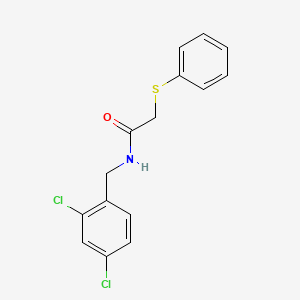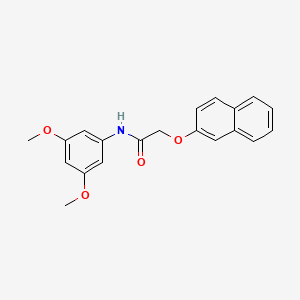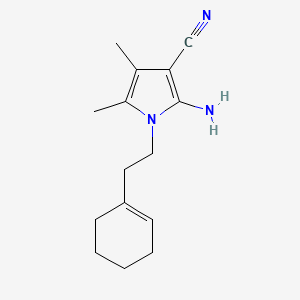
N-(2,4-dichlorobenzyl)-2-(phenylthio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dichlorobenzyl)-2-(phenylthio)acetamide, commonly known as DCB-PTA, is a chemical compound that has been widely used in scientific research. It is a thiol-containing compound that has been shown to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of DCB-PTA is not fully understood. It is believed to act as a thiol-containing compound, which can interact with various enzymes and proteins. DCB-PTA has been shown to inhibit the activity of glutathione S-transferase, an enzyme that is involved in detoxification processes. It has also been shown to inhibit the activity of thioredoxin reductase, an enzyme that is involved in redox signaling.
Biochemical and Physiological Effects:
DCB-PTA has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to increase the levels of reactive oxygen species, which can lead to oxidative stress and cell death. DCB-PTA has been shown to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DCB-PTA has several advantages for lab experiments. It is a readily available compound that can be synthesized in the lab. It is also stable and can be stored for long periods of time. However, DCB-PTA has some limitations for lab experiments. It is a toxic compound that requires special handling and disposal procedures. It can also interfere with the activity of other enzymes and proteins in the cell, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of DCB-PTA. One direction is to further investigate its anticancer properties and its potential as a cancer drug. Another direction is to study its role in redox signaling and oxidative stress. DCB-PTA could also be used as a tool to study the role of thiol-containing compounds in various biological processes. Additionally, the development of new DCB-PTA derivatives with improved properties could lead to the discovery of new drugs and therapies.
Synthesemethoden
The synthesis of DCB-PTA involves the reaction between 2,4-dichlorobenzyl chloride and phenylthioacetic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
DCB-PTA has been used in various scientific research applications. It has been shown to have anticancer properties and has been studied as a potential cancer drug. It has also been used as a tool to study the role of thiol-containing compounds in various biological processes. DCB-PTA has been used to study the mechanism of action of various enzymes and proteins, including glutathione S-transferase and thioredoxin reductase.
Eigenschaften
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NOS/c16-12-7-6-11(14(17)8-12)9-18-15(19)10-20-13-4-2-1-3-5-13/h1-8H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSFCLYDSVBZCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-{[6-(trifluoromethyl)bicyclo[2.2.1]hept-2-yl]methylene}-1-naphthohydrazide](/img/structure/B5787211.png)
![4-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B5787220.png)
![N-cyclooctyl-3-[(2,4-dimethoxybenzoyl)hydrazono]butanamide](/img/structure/B5787231.png)
![N-cyclohexyl-N'-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}thiourea](/img/structure/B5787249.png)
![3-({[(3-pyridinylcarbonyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5787257.png)

![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5787263.png)

![1-{3-[(4,6-dihydroxy-2-mercapto-5-pyrimidinyl)methyl]-4-methoxyphenyl}ethanone](/img/structure/B5787275.png)


![methyl 2-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B5787295.png)